molecular formula C19H15ClN4S B2689247 4-(3-chlorophenyl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole CAS No. 1207003-63-1

4-(3-chlorophenyl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole

Cat. No.: B2689247
CAS No.: 1207003-63-1
M. Wt: 366.87
InChI Key: SBGOJDDIPLRNBQ-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole is a complex organic compound characterized by its unique structure, which includes a thiazole ring substituted with a 3-chlorophenyl group and a 5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-chlorophenyl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole typically involves multiple steps, starting with the preparation of the thiazole core. One common approach is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. The resulting thiazole ring is then further functionalized with the appropriate substituents through subsequent reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Chemistry: This compound serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.

Biology: It has shown potential in biological studies, particularly in the development of new pharmaceuticals and agrochemicals.

Medicine: Research indicates its possible use in drug discovery, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: Its unique properties make it valuable in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(3-chlorophenyl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise mechanisms and pathways involved.

Comparison with Similar Compounds

  • 4-(3-Chlorophenyl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole: is structurally similar to other thiazole derivatives, such as 4-(3-chlorophenyl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)pyridine and 4-(3-chlorophenyl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)pyrimidine .

Uniqueness: What sets this compound apart is its specific substitution pattern, which influences its reactivity and biological activity

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Properties

IUPAC Name

4-(3-chlorophenyl)-2-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4S/c1-12-6-8-16(9-7-12)24-13(2)18(22-23-24)19-21-17(11-25-19)14-4-3-5-15(20)10-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGOJDDIPLRNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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